molecular formula C9H15NO3Si B1353979 5-Trimethylsilanyl-isoxazole-3-carboxylic acid ethyl ester CAS No. 149286-32-8

5-Trimethylsilanyl-isoxazole-3-carboxylic acid ethyl ester

Cat. No.: B1353979
CAS No.: 149286-32-8
M. Wt: 213.31 g/mol
InChI Key: RHJJRGMMFYOGJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Trimethylsilanyl-isoxazole-3-carboxylic acid ethyl ester is a chemical compound with the molecular formula C9H15NO3Si. It belongs to the class of isoxazole derivatives, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. Isoxazole derivatives are known for their wide range of biological activities and therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Trimethylsilanyl-isoxazole-3-carboxylic acid ethyl ester typically involves the cycloaddition of aldehydes and N-hydroximidoyl chlorides in the presence of triethylamine. This reaction yields 3,4,5-trisubstituted 5-(pyrrolidinyl)-4,5-dihydroisoxazoles, which are subsequently oxidized to form the desired isoxazole derivative . Another method involves the use of tert-butyl nitrite or isoamyl nitrite to synthesize 3,5-disubstituted isoxazoles from substituted aldoximes and alkynes under conventional heating conditions .

Industrial Production Methods

Industrial production of isoxazole derivatives, including this compound, often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods are eco-friendly and involve the use of readily available starting materials and mild reaction conditions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Trimethylsilanyl-isoxazole-3-carboxylic acid ethyl ester include other isoxazole derivatives such as:

Uniqueness

This compound is unique due to its trimethylsilanyl group, which imparts specific chemical properties and reactivity. This makes it a valuable compound in synthetic chemistry and drug discovery .

Properties

IUPAC Name

ethyl 5-trimethylsilyl-1,2-oxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3Si/c1-5-12-9(11)7-6-8(13-10-7)14(2,3)4/h6H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHJJRGMMFYOGJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=C1)[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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